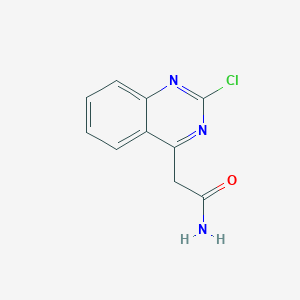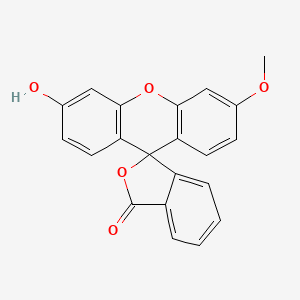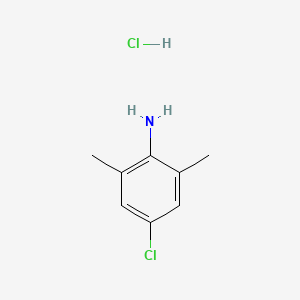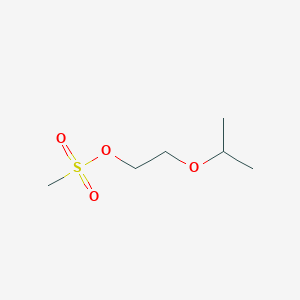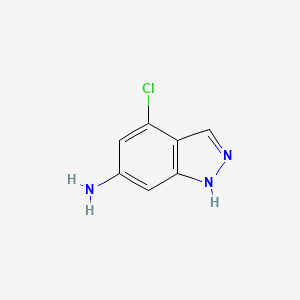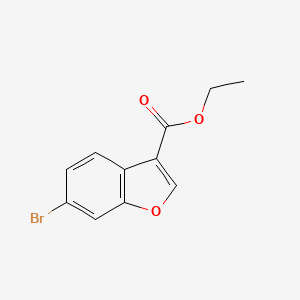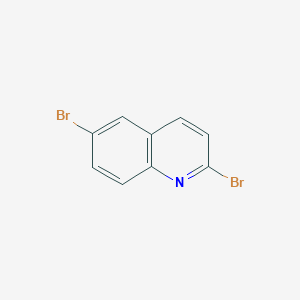
2,6-Dibromoquinoline
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dibromoquinoline involves palladium diacetate, bis [2- (diphenylphosphino)phenyl] ether, sodium t-butanolate in toluene at 110℃ for 5 hours . The reaction was carried out under a Schlenk technique in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of 2,6-Dibromoquinoline is represented by the linear formula C9H5Br2N . The molecular weight of the compound is 286.95 g/mol .
Physical And Chemical Properties Analysis
2,6-Dibromoquinoline has a molecular weight of 286.95 g/mol . The exact physical and chemical properties such as boiling point, melting point, and density are not well-documented .
Scientific Research Applications
Comprehensive Analysis of 2,6-Dibromoquinoline Applications
2,6-Dibromoquinoline is a brominated quinoline that serves as a versatile compound in various scientific fields. Below is a detailed analysis of its unique applications across six distinct areas of research:
Organic Synthesis: 2,6-Dibromoquinoline is a valuable intermediate in organic synthesis. Its bromine atoms are reactive sites for further functionalization, making it a precursor for synthesizing various quinoline derivatives. These derivatives are crucial in developing pharmaceuticals, agrochemicals, and dyes .
Pharmacology: In pharmacology, 2,6-Dibromoquinoline derivatives exhibit a range of biological activities. They serve as key scaffolds in the design of drug candidates, particularly in the development of anticancer, antibacterial, and anti-inflammatory agents .
Medicinal Chemistry: The compound’s role in medicinal chemistry is significant due to its incorporation into quinoline-based drugs. These drugs are used to treat various diseases, including malaria, bacterial infections, and certain types of cancer. The brominated quinoline structure of 2,6-Dibromoquinoline allows for the synthesis of complex molecules with high bioactivity .
Biochemistry: 2,6-Dibromoquinoline has potential applications in biochemistry, particularly in the study of cell signaling pathways and enzyme inhibition. Its derivatives can be used to probe biochemical processes, aiding in the understanding of disease mechanisms at the molecular level .
Environmental Science: This compound may also find applications in environmental science, particularly in the development of sensors and assays for detecting pollutants and toxins. Its chemical properties allow it to interact with various environmental contaminants, facilitating their identification and quantification .
Industrial Applications: While not directly used in industrial processes, 2,6-Dibromoquinoline is a starting material for the synthesis of compounds that have industrial applications. These include flame retardants, antifouling agents, and materials for electronic devices .
properties
IUPAC Name |
2,6-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OISLXVPFMYSILE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604891 | |
| Record name | 2,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromoquinoline | |
CAS RN |
77514-31-9 | |
| Record name | 2,6-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



